molecular formula C10H21NO4Si B1197299 3-Isocyanatopropyltriethoxysilane CAS No. 24801-88-5

3-Isocyanatopropyltriethoxysilane

Cat. No.: B1197299
CAS No.: 24801-88-5
M. Wt: 247.36 g/mol
InChI Key: FRGPKMWIYVTFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isocyanatopropyltriethoxysilane (CAS: 24801-88-5; molecular formula: C10H21NO4Si) is an organosilane compound characterized by dual reactive groups: an isocyanate (-NCO) and triethoxysilyl (-Si(OCH2CH3)3). This bifunctional structure enables covalent bonding between organic polymers and inorganic substrates, making it a critical coupling agent in materials science. Its molecular weight is 247.36 g/mol, with a density of 0.990 g/mL, boiling point of 130°C at 20 mmHg, and refractive index of 1.4190 at 20°C .

Preparation Methods

Urea-Mediated Synthesis Method

Reaction Mechanism

The urea-mediated synthesis of 3-isocyanatopropyltriethoxysilane proceeds via a two-step mechanism:

  • Deamination : 3-Aminopropyltriethoxysilane reacts with urea at elevated temperatures (65–95°C) under vacuum (-0.08 to -0.09 MPa). This step eliminates ammonia gas, forming an intermediate carbamate derivative .

  • Cyclization and Isocyanate Formation : The carbamate intermediate undergoes thermal decomposition in the presence of a catalyst (e.g., anhydrous copper sulfate), releasing carbon dioxide and yielding the final isocyanate product .

The overall reaction is represented as:

3-Aminopropyltriethoxysilane+UreaΔ,VacuumThis compound+NH3+CO2\text{3-Aminopropyltriethoxysilane} + \text{Urea} \xrightarrow{\Delta, \text{Vacuum}} \text{this compound} + \text{NH}3 \uparrow + \text{CO}2 \uparrow

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature75–95°CHigher temperatures accelerate deamination but risk side reactions
Vacuum Pressure-0.085 MPaFacilitates ammonia removal, shifting equilibrium toward products
Reaction Time6–10 hoursEnsures complete conversion of urea
Urea-to-Silane Molar Ratio1:1Stoichiometric balance minimizes residues
Catalyst Concentration0.5–1.0 wt% CuSO<sub>4</sub>Enhances cyclization kinetics without over-catalyzing side reactions

Industrial trials using these conditions report yields of 97.6% with product purity ≥98.4% .

Industrial-Scale Production

Large-Batch Protocol

A representative industrial process involves:

  • Reactor Setup : A 2L mechanically stirred reactor equipped with vacuum and temperature control.

  • Charging Reactants : 3-Aminopropyltriethoxysilane (3.0 mol), urea (3.0 mol), methyl sulfoxide (650 g), and trimethyl orthoacetate (20 g) are combined .

  • Deamination Phase : The mixture is heated to 90–95°C under -0.085 MPa vacuum for 9 hours, with continuous ammonia evacuation.

  • Catalyst Addition : Anhydrous copper sulfate (3.2 g) is introduced to initiate cyclization.

  • Acid Quenching : Sulfuric acid (98%) diluted in dimethyl sulfoxide (DMSO) is added dropwise over 4.5 hours at 75–80°C to neutralize residual amines and stabilize the isocyanate group .

Purification and Isolation

Post-reaction, the crude product is filtered under nitrogen pressure to remove catalyst residues. Vacuum distillation at 100–120°C (1–5 mmHg) isolates this compound as a colorless liquid. The use of methyl sulfoxide as a solvent reduces viscosity, enabling efficient phase separation and minimizing thermal degradation .

Comparative Analysis of Synthesis Pathways

While the urea method dominates industrial production, alternative routes face significant limitations:

MethodAdvantagesDisadvantagesIndustrial Viability
Urea-Mediated High yield (97.6%), low costRequires vacuum equipmentHigh
Phosgene-Based Rapid reaction kineticsToxicity risks, costly waste disposalLow
Carbamate Route Mild conditionsLow scalability, high solvent usageModerate

The urea method’s compatibility with green chemistry principles—such as solvent-free operation and catalyst recyclability—positions it as the preferred choice for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Moisture: For hydrolysis reactions.

    Amines and Alcohols: For substitution reactions.

Major Products

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Isocyanatopropyltriethoxysilane has the molecular formula C10H21NO4SiC_{10}H_{21}NO_{4}Si and a molecular weight of approximately 247.37 g/mol. The compound features an isocyanate group (-N=C=O), which can react with active hydrogen atoms present in amines, alcohols, and thiols to form stable urea and urethane linkages. Upon exposure to moisture, it hydrolyzes to form silanols, which can further condense into siloxane networks, enhancing the stability and functionality of immobilized biomolecules .

Scientific Research Applications

The versatility of this compound allows for a wide range of applications across various scientific domains:

Chemistry

  • Immobilization : Utilized as a bifunctional reagent for immobilizing cellulose derivatives onto silica matrices, generating chiral stationary phases for chromatographic applications.
  • Synthesis : Employed in the synthesis of luminescent hybrid materials through modification processes .

Biology

  • Biomolecule Attachment : Facilitates the attachment of enzymes or antibodies to silica surfaces, enhancing their stability and activity.
  • Cell Culture : Improves cell adhesion and proliferation when used to modify surfaces for cell culture applications.

Medicine

  • Nanoparticle Catalysts : Used in the preparation of nanoparticle-supported oxime palladacycle catalysts for Suzuki-Miyaura cross-coupling reactions, demonstrating its role in advanced medicinal chemistry .

Industry

  • Adhesion Promotion : Acts as an adhesion promoter in the production of hybrid organic/inorganic urethanes and polymer surfaces, enhancing adhesion to glass, metal, and other inorganic substrates .
  • Coatings : Functions as a crosslinker for one-part moisture-curable urethane adhesives, sealants, and coatings, providing thermal and chemical stability .

Case Study 1: Functionalization of Wood

A study investigated the functionalization of maritime pine sapwood using this compound. The research demonstrated the formation of urethane linkages that significantly improved the wood's resistance to moisture and decay while enhancing mechanical properties .

Case Study 2: Waterborne UV-Curable Polyurethane

In another study, researchers synthesized waterborne UV-curable polyurethanes modified with side-chain this compound. The results indicated improved mechanical properties and enhanced adhesion characteristics compared to unmodified systems .

Mechanism of Action

Comparison with Similar Compounds

Functional Group Reactivity and Selectivity

Table 1: Comparison of Organosilanes by Functional Group and Reactivity

Compound Name Functional Group Key Reactions Applications
3-Isocyanatopropyltriethoxysilane -NCO Urethane/urea formation with -NH2, -OH Coatings, composites, nanoparticles
3-Glycidoxypropyltrimethoxysilane (GPTMS) Epoxide Ring-opening with amines/acids Epoxy resins, anticorrosion coatings
γ-Methacryloxypropyltrimethoxysilane (MoPTMS) Methacrylate Radical polymerization Dental adhesives, glass fiber sizing
γ-Mercaptopropyltrimethoxysilane (MPTMS) -SH Thiol-ene click chemistry Rubber vulcanization, gold nanoparticle binding
3-Isocyanatopropyltrimethoxysilane -NCO Similar to ethoxy analog but faster hydrolysis Limited data; methoxy group may enhance reactivity

Key Findings :

  • Reactivity : The isocyanate group in this compound reacts selectively with amines or hydroxyls, forming stable urea/urethane bonds. In contrast, GPTMS relies on epoxide ring-opening, which requires catalysts like acids or bases . Methacrylate silanes (e.g., MoPTMS) exhibit lower reactivity than acrylates but dominate in photopolymerizable systems .
  • Hydrolysis Rate : Triethoxysilyl groups hydrolyze slower than trimethoxysilyl analogs (e.g., 3-Isocyanatopropyltrimethoxysilane), allowing better control in sol-gel processes .

Table 2: Application-Specific Performance Metrics

Application Compound Used Performance Advantage Limitations
Dental Adhesives MoPTMS, Acrylate silanes Higher reactivity with dentin collagen; established clinical use This compound is rare due to toxicity concerns
Battery Electrolytes This compound Improves Li/NCM622 cathode stability at 4.5 V; reduces interfacial resistance Requires precise dosage to avoid side reactions
Gas Separation Membranes This compound + PEG CO2 permeability of 112 Barrer; selectivity of 32.8 (CO2/CH4) Lower selectivity vs. advanced MOF membranes
Glycoprotein Recognition This compound + APBA Binds glycoproteins (e.g., ovalbumin) with 95% efficiency Complex synthesis; pH-dependent binding

Key Findings :

  • Toxicity : this compound is avoided in biomedical coatings (e.g., chitosan-Ti implants) due to toxicity, unlike glutaraldehyde crosslinkers .
  • Adhesion Strength : In zirconia implants, silane systems containing this compound achieve bond strengths of 18–22 MPa, comparable to GPTMS-based primers .
  • Thermal Stability : Urea linkages from isocyanate reactions exhibit superior thermal stability (decomposition >250°C) vs. ester linkages in methacrylate silanes .

Structural and Economic Considerations

  • Cost-Effectiveness : this compound is more expensive than GPTMS or MoPTMS due to niche applications and complex synthesis .
  • Versatility : Its dual functionality allows use in diverse fields (e.g., flame retardancy, energy storage), whereas MPTMS is restricted to sulfur-rich systems .

Biological Activity

3-Isocyanatopropyltriethoxysilane (IPTES) is a bifunctional silane compound with significant implications in various biochemical and biomedical applications. Its unique structure allows it to engage in multiple chemical reactions, particularly involving active hydrogen atoms, making it a versatile reagent in the modification of biomaterials and surfaces.

Chemical Structure : The molecular formula of this compound is C10H21NO4SiC_{10}H_{21}NO_4Si, with a molecular weight of approximately 247.37 g/mol. The compound features an isocyanate group (-N=C=O) that can react with nucleophiles, such as amines and alcohols, to form stable urea and urethane linkages.

Mechanism of Action : IPTES primarily acts through the formation of silanols upon hydrolysis, which can further condense to create siloxane networks. This process enhances the stability and functionality of biomolecules immobilized on surfaces. The isocyanate group facilitates covalent bonding with proteins, influencing their activity and stability by altering their conformation or by immobilizing them onto surfaces for various applications .

Cellular Effects

Research indicates that IPTES enhances cell adhesion and proliferation when used to modify surfaces for cell culture. Its ability to form stable bonds with extracellular matrix components improves the biocompatibility of materials used in biomedical applications. Additionally, IPTES can influence cellular signaling pathways, potentially affecting gene expression and metabolic processes within cells .

Biochemical Pathways

The compound participates in significant biochemical pathways involving hydrolysis and condensation reactions. The ethoxysilyl groups hydrolyze in aqueous environments, yielding silanols that can form siloxane bonds, critical for creating stable networks on inorganic substrates. These reactions are essential for understanding the reactivity and stability of IPTES in various biochemical applications .

Case Studies

  • Wood Modification : A study investigated the chemical modification of maritime pine sapwood using IPTES. The formation of urethane linkages was confirmed via Fourier-transform infrared (FTIR) spectroscopy, demonstrating the compound's efficacy in enhancing the properties of natural materials through chemical grafting .
  • Nanoporous Materials in Cancer Therapy : IPTES has been utilized to functionalize mesoporous silica nanoparticles (MSNs) for drug delivery systems targeting lung cancer cells. This functionalization improves the interaction between therapeutic agents and target cells, showcasing its potential in enhancing drug efficacy in cancer therapies .
  • Bioinks for 3D Bioprinting : IPTES has been explored as a silylation reagent for creating hybrid bioinks suitable for 3D bioprinting applications. The cytocompatibility of these bioinks was demonstrated by successfully embedding mouse mesenchymal stem cells, indicating that IPTES can facilitate the development of viable tissue engineering scaffolds .

Data Tables

PropertyValue
Molecular FormulaC10H21NO4SiC_{10}H_{21}NO_4Si
Molecular Weight247.37 g/mol
Boiling Point130°C at 20 mmHg
Density0.990 g/mL
Flash Point80°C
Purity94.50%

Q & A

Basic Research Questions

Q. What are the standard synthesis methods and characterization techniques for 3-isocyanatopropyltriethoxysilane (IPTS)?

IPTS is typically synthesized via the reaction of 3-chloropropyltriethoxysilane with potassium cyanate or through isocyanate-functionalization of organosilanes. Characterization involves:

  • FTIR : Identification of isocyanate (-NCO, ~2270 cm⁻¹) and ethoxy (-Si-O-C, ~1080 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR to confirm molecular structure (e.g., ethoxy protons at δ 1.2 ppm and isocyanate carbons at δ 120-130 ppm) .
  • TGA : Thermal stability analysis, showing decomposition above 200°C .

Q. How does IPTS function as a coupling agent in surface modification?

IPTS bridges organic and inorganic phases via two reactive groups:

  • Ethoxy silanes : Hydrolyze in moisture to form silanol (-Si-OH), which condenses with hydroxylated surfaces (e.g., glass, metals) .
  • Isocyanate group : Reacts with amines, alcohols, or urethanes to covalently link polymers or biomolecules . Optimal performance requires pH control (acidic/neutral) and solvent selection (e.g., anhydrous toluene) to prevent premature hydrolysis .

Q. What safety protocols are critical when handling IPTS in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant suits, and goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.01 ppm recommended) .
  • Storage : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can IPTS enhance flame retardancy in polymer composites?

IPTS contributes to intumescent coatings via sol-gel processes, forming ceramic-phosphorus-silicon char layers during combustion. Key steps:

  • Hybridization : Co-condensation with tetraethoxysilane (TEOS) and phosphorus precursors (e.g., DOPO-HQ) creates thermally stable networks .
  • Char analysis : FTIR and SEM reveal Si-O-Si and phosphosilicate structures that reduce heat release rates (HRR) by 30–40% . Limitations include suboptimal UL-94 ratings (e.g., V-2 at 40 wt% loading) due to poor dispersion in hydrophobic matrices .

Q. What role does IPTS play in improving high-voltage lithium-ion battery electrolytes?

IPTS acts as an electrolyte additive (1–2 wt%) in LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cells, enhancing stability via:

  • SEI formation : Reacts with LiPF₆ to generate LiF and siloxane layers, suppressing cathode dissolution at >4.3 V .
  • Cycling performance : Reduces capacity fade from 25% to 12% over 200 cycles at 1C rate . Synergy with fluorinated solvents (e.g., FEC) further improves ionic conductivity .

Q. How can contradictory data on IPTS effectiveness in composite materials be resolved?

Discrepancies in flame retardancy or adhesion often arise from:

  • Concentration thresholds : Optimal loading varies by matrix (e.g., 5–10 wt% in polyurethane vs. 20–30 wt% in epoxy) .
  • Processing conditions : Incomplete hydrolysis in humid environments reduces silanol availability for bonding .
  • Analytical methods : XPS depth profiling or ToF-SIMS can clarify interfacial bonding vs. bulk effects .

Q. What strategies optimize IPTS integration in biofunctionalized coatings for sensors?

For biosensors (e.g., histidinemia detection), IPTS enables covalent immobilization of enzymes/probes:

  • Surface activation : Plasma treatment increases substrate hydroxyl groups for silanol bonding .
  • Controlled grafting : Use DMF/water mixtures (3:1 v/v) to balance hydrolysis and isocyanate reactivity, minimizing aggregation .
  • Stability testing : Accelerated aging (85°C/85% RH) confirms retention of >90% activity after 30 days .

Properties

IUPAC Name

triethoxy(3-isocyanatopropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPKMWIYVTFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=C=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

153487-51-5
Record name Silane, triethoxy(3-isocyanatopropyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153487-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4038847
Record name (3-Isocyanatopropyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name Silane, triethoxy(3-isocyanatopropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Isocyanatopropyltriethoxysilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10774
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

24801-88-5
Record name (3-Isocyanatopropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24801-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxy(3-isocyanatopropyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024801885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxy(3-isocyanatopropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Isocyanatopropyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxy(3-isocyanatopropyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHOXY(3-ISOCYANATOPROPYL)SILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR6002P6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In analogy to Example 6, a reaction mixture consisting of 640 g of p-xylene, 680 g (8.17 mol) of allyl isocyanate and 1250 g (7.6 mol) of triethoxysilane was reacted at from 76° to 92° C. over the course of 150 minutes. Working up by distillation gave 1350 g of 3-isocyanatopropyltriethoxysilane in addition to the trimer.
Quantity
680 g
Type
reactant
Reaction Step One
Quantity
1250 g
Type
reactant
Reaction Step Two
Quantity
640 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 100 mL of dehydrated ethyl acetate were dissolved 4.81 parts (50.0 parts by mol) of 3,5-dimethylpyrazole and 12.35 parts (50.0 parts by mol) of 3-isocyanatopropyltriethoxysilane, and the solution was stirred at room temperature for 3 days. After the end of the reaction, ethyl acetate was removed to obtain 16.8 parts of a blocked isocyanate compound wherein the isocyanate groups of 3-isocyanatopropyltriethoxysilane were blocked with 3,5-dimethylpyrazole.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In 150 ml of ethyl ether was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 18.2 g of pyridine in 50 ml of ethyl ether was dropped into the above solution at -5° C. to -10° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of pyridine hydrochloride was removed by filtration and the filtrate was distilled to recover ethyl ether, whereby 17.3 g of γ-triethoxysilylpropyl isocyanate was obtained as a fraction having a boiling point of 95° C. to 100° C. under 8 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 150 ml of toluene was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 27.9 g of N,N-dimethylaniline in 50 ml of toluene was dropped into the above solution at -5° C. to -10° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of N,N-dimethylaniline chloride was removed by filtration and the filtrate was subjected to distillation to recover toluene, whereby 19.8 g of γ-triethoxysilylpropyl isocyanate was obtained as a fraction having a boiling point of 88° C. to 91° C. under 4.5 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In 150 ml of toluene was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 23.3 g of triethylamine in 50 ml of toluene was dropped into the above solution at 0° C. to -5° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of triethylamine hydrochloride was recovered by filtration and the filtrate was distilled to recover toluene, whereby 16.0 g of γ-triethoxysilylpropyl isocyanate was obtained at a fraction having a boiling point of 88° C. to 91° C. under 4.5 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isocyanatopropyltriethoxysilane
Reactant of Route 2
Reactant of Route 2
3-Isocyanatopropyltriethoxysilane
Reactant of Route 3
Reactant of Route 3
3-Isocyanatopropyltriethoxysilane
Reactant of Route 4
Reactant of Route 4
3-Isocyanatopropyltriethoxysilane
Reactant of Route 5
Reactant of Route 5
3-Isocyanatopropyltriethoxysilane
Reactant of Route 6
Reactant of Route 6
3-Isocyanatopropyltriethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.